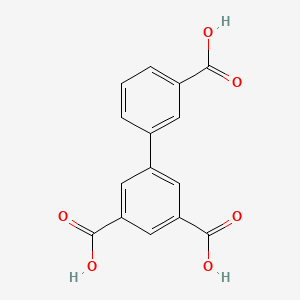

3-(3,5-DIKARBOXYPHENYL)BENZOESÄURE

Übersicht

Beschreibung

“3-(3,5-Dicarboxyphenyl)benzoic acid” is a complex organic compound. It is related to coordination polymers, which are a subclass of coordination complexes that possess unique opto-electronic properties . These properties make them useful for a wide range of applications such as sensing and photocatalysis .

Synthesis Analysis

The synthesis of related compounds involves hydrothermal conditions. For instance, coordination polymers with the formula [Mn2(HL)(NMP)(H2O)2]n were synthesized under hydrothermal conditions . The synthesis process involves complex reactions and careful control of conditions .

Molecular Structure Analysis

The molecular structure of these compounds is complex and often involves coordination polymers. Single-crystal X-ray analysis revealed a distorted octahedral geometry around Mn(II) in these coordination polymers . They form an extended hydrogen bonding and π⋯π stacking interaction-assisted network .

Chemical Reactions Analysis

These compounds can participate in various chemical reactions. For example, they have been used as photocatalysts for the photodecomposition of antibiotics . The exact reactions will depend on the specific compound and conditions.

Wirkmechanismus

Target of Action

It’s known that similar compounds have been used in the synthesis of coordination polymers . These polymers have unique opto-electronic properties and can be utilized for a wide range of applications such as sensing and photocatalysis .

Mode of Action

The compound interacts with its targets to form coordination polymers. The single-crystal X-ray analysis revealed a distorted octahedral geometry around Mn (II) in these polymers, and they form an extended hydrogen bonding and π⋯π stacking interaction-assisted network .

Biochemical Pathways

The compound’s role in the formation of coordination polymers suggests it may influence pathways related to opto-electronic properties and photocatalysis .

Pharmacokinetics

The compound’s use in the synthesis of coordination polymers suggests it may have unique chemical stability and reactivity characteristics .

Result of Action

The result of the compound’s action is the formation of coordination polymers with unique opto-electronic properties. These polymers have been used as photocatalysts for the photodecomposition of antibiotics, including chloramphenicol (CAP), nitrofurazone (NFZ), ornidazole (ODZ), oxytetracycline (OXY) and sulfamethoxazole (SMT) .

Action Environment

The action of 3-(3,5-Dicarboxyphenyl)benzoic Acid is influenced by environmental factors such as temperature and light. For instance, the coordination polymers synthesized using this compound have variable thermal stability in the range of 82–194 °C .

Vorteile Und Einschränkungen Für Laborexperimente

3-(3,5-Dicarboxyphenyl)benzoic acid has several advantages for lab experiments. It is readily available and can be synthesized using simple and inexpensive methods. It forms stable MOFs that can be easily characterized using various techniques such as X-ray diffraction and spectroscopy. However, 3-(3,5-Dicarboxyphenyl)benzoic acid-based MOFs have some limitations such as low stability under acidic or basic conditions and limited thermal stability.

Zukünftige Richtungen

3-(3,5-Dicarboxyphenyl)benzoic acid-based MOFs have a wide range of potential applications in various fields such as gas storage, catalysis, and drug delivery. Future research should focus on developing new 3-(3,5-Dicarboxyphenyl)benzoic acid-based MOFs with improved stability and properties. The use of 3-(3,5-Dicarboxyphenyl)benzoic acid-based MOFs in biomedical applications such as cancer therapy and imaging should also be explored. In addition, the development of new synthesis methods for 3-(3,5-Dicarboxyphenyl)benzoic acid and its derivatives should be investigated to expand the range of ligands available for MOF synthesis.

Conclusion

In conclusion, 3-(3,5-Dicarboxyphenyl)benzoic acid is a versatile ligand that has been extensively used in scientific research for the synthesis of MOFs. It has several advantages for lab experiments and has shown promising results in various applications such as gas separation, sensing, and drug delivery. Future research should focus on developing new 3-(3,5-Dicarboxyphenyl)benzoic acid-based MOFs with improved stability and properties and exploring their potential applications in biomedical fields.

Wissenschaftliche Forschungsanwendungen

Photokatalyse und Antibiotika-Photodegradation

Diese Verbindung wurde bei der Synthese von Koordinationspolymeren verwendet, die einzigartige optoelektronische Eigenschaften aufweisen . Diese Eigenschaften machen sie für eine Vielzahl von Anwendungen wie Sensorik und Photokatalyse geeignet . Insbesondere wurden diese Polymere als Photokatalysatoren für die Photozersetzung von Antibiotika verwendet, darunter Chloramphenicol (CAP), Nitrofurazon (NFZ), Ornidazol (ODZ), Oxytetracyclin (OXY) und Sulfamethoxazol (SMT) .

Synthese von Koordinationspolymeren

Die Verbindung wurde bei der Synthese neuer Koordinationspolymere unter hydrothermalen Bedingungen verwendet . Diese Polymere weisen eine variable thermische Stabilität im Bereich von 82–194 °C auf .

C-C-Bindungsspaltung

Die Verbindung wurde in einer einfachen und effektiven Strategie zur Spaltung der C(sp2)–C(sp2) σ-Bindung zwischen zwei Phenylgruppen unter milden Reaktionsbedingungen während der Konstruktion von Zink(II)-organischen Gerüsten verwendet .

Synthese von Homopolyimiden

Die Verbindung wurde bei der einstufigen Synthese von Homopolyimiden auf Basis von 3,5-Diaminobenzoesäure und verschiedenen Tetracarbonsäuredianhydriden verwendet . Die hergestellten CPI-Lösungen können in situ zur Herstellung von Schutzschichten für Quarzlichtwellenleiter verwendet werden .

Biochemische Analyse

Biochemical Properties

3-(3,5-Dicarboxyphenyl)benzoic acid has been found to interact with various biomolecules in its applications. For instance, in the construction of MOFs, it interacts with zinc ions to form a microporous framework . The nature of these interactions is largely ionic, involving the carboxyl groups of the compound and the metal ions .

Molecular Mechanism

At the molecular level, 3-(3,5-Dicarboxyphenyl)benzoic acid exerts its effects through its interactions with other molecules. In the case of MOF construction, it binds to metal ions through its carboxyl groups, forming a stable framework .

Temporal Effects in Laboratory Settings

The stability of 3-(3,5-Dicarboxyphenyl)benzoic acid in MOFs has been demonstrated, with the constructed MOFs showing stability in air as well as in acidic and basic aqueous media at room temperature .

Eigenschaften

IUPAC Name |

5-(3-carboxyphenyl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-13(17)9-3-1-2-8(4-9)10-5-11(14(18)19)7-12(6-10)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHLSHSAOIJBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630639 | |

| Record name | [1,1'-Biphenyl]-3,3',5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

863495-62-9 | |

| Record name | [1,1'-Biphenyl]-3,3',5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1613405.png)

![3-Bromo-8-phenylimidazo[1,2-a]pyridine](/img/structure/B1613408.png)